(E/Z)-BIX02189

Descripción

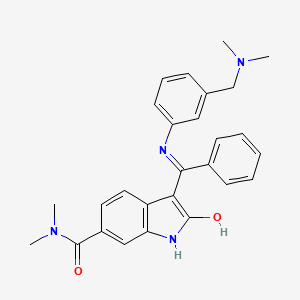

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXOBLVQIVXKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025843 | |

| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265916-41-3 | |

| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Pharmacology and Target Engagement of Bix02189

Kinase Selectivity Profiling of BIX02189

BIX02189 was initially identified as a selective inhibitor of the MEK5/ERK5 signaling pathway. nih.gov Its inhibitory activity is not confined to a single target but extends to several other kinases, albeit with varying degrees of potency. A comprehensive understanding of its selectivity is crucial for interpreting its biological effects.

Inhibition of MEK5 Kinase Activity

BIX02189 is a highly potent, ATP-site inhibitor of Mitogen-activated protein Kinase Kinase 5 (MEK5). nih.gov It inhibits the catalytic function of the purified MEK5 enzyme with a half-maximal inhibitory concentration (IC50) of 1.5 nM. medchemexpress.comapexbt.comselleckchem.comcaymanchem.com

Inhibition of ERK5 Catalytic Activity

As a direct downstream target of MEK5, Extracellular signal-regulated Kinase 5 (ERK5) is also inhibited by BIX02189. The compound suppresses the catalytic activity of ERK5 with an IC50 value of 59 nM. nih.govmedchemexpress.comapexbt.comselleckchem.com This inhibition is functionally demonstrated by the compound's ability to block the phosphorylation of ERK5 in cells, consequently preventing the transcriptional activation of downstream substrates such as Myocyte Enhancer Factor 2C (MEF2C). nih.govnih.govselleckchem.com

Specificity Against Related Kinases (e.g., MEK1, MEK2, ERK1, ERK2, JNK2, p38α)

A key feature of BIX02189 is its high degree of selectivity for MEK5 and ERK5 over other closely related members of the MAPK family. apexbt.comselleckchem.com The compound does not significantly inhibit MEK1, MEK2, ERK1, ERK2, or JNK2. apexbt.comselleckchem.com Studies show that BIX02189 does not affect the phosphorylation of ERK1/2 or JNK in stimulated cells. nih.govnih.gov The IC50 values for MEK1 and MEK2 are greater than 6,300 nM, highlighting its specificity. caymanchem.com While it does show some activity against p38α (MAPK14), it is significantly less potent than its action on MEK5, with an IC50 of 3.7 µM. medchemexpress.comselleckchem.com

| Target Kinase | IC50 Value |

|---|---|

| MEK5 | 1.5 nM |

| ERK5 | 59 nM |

| MEK1 | >6,300 nM |

| MEK2 | >6,300 nM |

| JNK2 | >3.7 µM |

| p38α (MAPK14) | 3.7 µM |

Off-Target Kinase Activity (e.g., CSF1R, LCK, JAK3, RPS6KA6, RPS6KA3, FGFR1, KIT, ABL1, MAPK14, SRC)

Beyond the MAPK pathway, BIX02189 has been profiled against a broader panel of kinases, revealing several off-target activities. Notably, it inhibits Colony-Stimulating Factor 1 Receptor (CSF1R) with an IC50 of 46 nM. medchemexpress.comselleckchem.com Other kinases inhibited by BIX02189 include LCK, JAK3, Ribosomal Protein S6 Kinase A6 (RPS6KA6), and Ribosomal Protein S6 Kinase A3 (RPS6KA3). medchemexpress.com It also demonstrates inhibitory effects against Fibroblast Growth Factor Receptor 1 (FGFR1), KIT, ABL1, and SRC, though at micromolar concentrations. medchemexpress.com

| Off-Target Kinase | IC50 Value |

|---|---|

| CSF1R (FMS) | 46 nM |

| LCK | 250 nM |

| JAK3 | 440 nM |

| RPS6KA6 (RSK4) | 990 nM |

| FGFR1 | 1 µM |

| KIT | 1.1 µM |

| RPS6KA3 (RSK2) | 2.1 µM |

| ABL1 | 2.4 µM |

| MAPK14 (p38 alpha) | 3.7 µM |

| SRC | 7.6 µM |

Direct Interaction with TGF-β Receptor Type I (TβRI)

Interestingly, research has uncovered a significant interaction between BIX02189 and the Transforming Growth Factor-β (TGF-β) signaling pathway. Molecular docking simulations and subsequent kinase assays have shown that BIX02189 can directly bind to the ATP-binding site of the TGF-β receptor type I (TβRI), also known as Activin Receptor-Like Kinase 5 (ALK5), and suppress its kinase activity. nih.govresearchgate.net This interaction occurs with an IC50 of 580 nM. medchemexpress.comcaymanchem.comaxonmedchem.com This inhibitory effect on TβRI is independent of its action on the MEK5/ERK5 pathway and represents a critical aspect of its pharmacological profile, contributing to its ability to block TGF-β1-induced cellular processes. nih.govnih.gov

Mechanisms of Action at the Molecular Level

The inhibitory actions of BIX02189 stem from its function as an ATP-competitive inhibitor. nih.gov At its primary targets, MEK5 and TβRI, BIX02189 binds to the kinase domain in the pocket typically occupied by ATP. nih.govnih.gov

By inhibiting MEK5, BIX02189 prevents the phosphorylation and subsequent activation of ERK5. nih.gov Activated ERK5 normally translocates to the nucleus to phosphorylate various transcription factors, including members of the MEF2 family, thereby regulating gene expression related to cell growth and survival. nih.gov The inhibition of this cascade by BIX02189 leads to a dose-dependent reduction in MEF2-driven gene expression. apexbt.comselleckchem.com

In its interaction with TβRI, BIX02189's binding to the ATP-binding site blocks the receptor's intrinsic serine/threonine kinase activity. nih.govresearchgate.net In the canonical TGF-β pathway, ligand binding induces the formation of a receptor complex where TβRII phosphorylates and activates TβRI. wikipedia.orgdovepress.com Activated TβRI then phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3. dovepress.com By inhibiting TβRI kinase activity, BIX02189 effectively halts this signal transduction, preventing the activation of SMAD proteins and the subsequent modulation of target gene expression. nih.gov This mechanism is distinct from its effects on the MEK5/ERK5 pathway and demonstrates the compound's multi-targeted nature. nih.govnih.gov

Prevention of ERK5 Phosphorylation

BIX02189 is characterized as a selective dual inhibitor of MEK5 and its direct substrate, ERK5. nih.gov In cell-free biochemical assays, BIX02189 demonstrates potent inhibition of the catalytic activity of MEK5 and ERK5 with IC₅₀ values of 1.5 nM and 59 nM, respectively. nih.govmdpi.com Its primary mechanism involves inhibiting MEK5, the upstream kinase responsible for activating ERK5 through phosphorylation of a specific TEY (Threonine-Glutamic acid-Tyrosine) motif in its activation loop. acs.orgmdpi.com

By inhibiting MEK5, BIX02189 effectively blocks the subsequent phosphorylation and activation of ERK5. acs.org This has been demonstrated in various cellular models. For instance, in HeLa cells stimulated with sorbitol to induce stress and activate the ERK5 pathway, pretreatment with BIX02189 inhibits ERK5 phosphorylation in a dose-dependent manner. acs.orgmdpi.comdntb.gov.ua A key feature of BIX02189 is its selectivity for the MEK5/ERK5 axis over other related MAPK pathways. nih.govunifi.it Studies have shown that the compound does not inhibit the phosphorylation of ERK1/2, p38, or JNK1/2 MAPKs, highlighting its utility in specifically probing the functions of ERK5. acs.orgmdpi.com This selectivity extends to a broader panel of 87 kinases, reinforcing its specificity. nih.govunifi.it

| Target Kinase | IC₅₀ (nM) | Assay Type |

|---|---|---|

| MEK5 | 1.5 | Cell-free catalytic assay |

| ERK5 | 59 | Cell-free catalytic assay |

| CSF1R (FMS) | 46 | Cell-free assay |

| MEK1, MEK2, ERK1, p38α, JNK2 | >3700 | Cell-free assay |

Modulation of Downstream Transcriptional Activities (e.g., Myocyte Enhancer Factor 2C (MEF2C))

The activation of ERK5 leads to its translocation to the nucleus, where it phosphorylates and activates several transcription factors, thereby regulating gene expression. mdpi.com Among the most critical downstream substrates of ERK5 is the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors, particularly MEF2C. babraham.ac.uk The MEF2 family plays a role in myogenesis and the differentiated state of muscle cells.

BIX02189, by preventing ERK5 activation, consequently inhibits the transcriptional activity driven by MEF2C. nih.govacs.org In cellular trans-reporter assays using HeLa and HEK293 cells, BIX02189 was shown to inhibit MEK5/ERK5/MEF2C-driven luciferase expression with IC₅₀ values of 0.53 µM and 0.26 µM, respectively. mdpi.com This demonstrates a direct functional consequence of its inhibitory action on the upstream kinases. mdpi.com

Further studies in human myeloid leukemia cells have shown that inhibiting ERK5 activity with BIX02189 results in a marked reduction in the phosphorylation of MEF2C, falling below even its basal levels. babraham.ac.uk This inhibition of MEF2C activation is a consistent and expected outcome of blocking the ERK5 pathway. babraham.ac.uk Similarly, in neonatal rat cardiomyocytes, BIX02189 was found to reduce MEF2 transcriptional activity. mdpi.com

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 0.53 |

| HEK293 | 0.26 |

Potential for Paradoxical Activation of ERK5 Transcriptional Activity

An emerging area of complexity in the pharmacology of ERK5 inhibitors is the phenomenon of paradoxical activation. mdpi.com Recent research has revealed that some highly specific, potent ERK5 kinase inhibitors can, paradoxically, increase the transcriptional activity of ERK5. dntb.gov.ua This occurs because ERK5 possesses a large C-terminal region containing a nuclear localization signal (NLS) and a transcriptional transactivation domain (TAD), which are distinct from its kinase domain. The binding of certain inhibitors to the ERK5 kinase domain is thought to induce a conformational change that exposes the NLS and TAD, promoting the protein's translocation to the nucleus and enabling it to activate gene transcription independent of its kinase activity. mdpi.com

This paradoxical activation has been documented for several newer and more selective ERK5 kinase inhibitors, such as XMD8-92, XMD17-109, and AX15836. acs.org These compounds have all been shown to cause this effect to varying degrees. acs.org

However, the evidence regarding BIX02189 is less direct. BIX02189 is considered a first-generation MEK5 inhibitor and has been instrumental as a tool for dissecting the role of the MEK5-ERK5 kinase cascade. mdpi.com While some research has raised questions about its precise mechanism or specificity in certain contexts, there is no direct evidence to suggest that BIX02189 induces the same paradoxical activation of the ERK5 transactivation domain seen with other, newer inhibitors. dntb.gov.ua In studies where BIX02189 was used to inhibit ERK5 activity, it did not promote the proliferation of certain cancer cells, suggesting a lack of a significant paradoxical effect in that context. nih.gov Therefore, while paradoxical activation is a critical consideration for the development of ERK5-targeting therapeutics, it appears to be a feature primarily associated with a specific class of direct ERK5 kinase inhibitors that may not include the MEK5 inhibitor BIX02189. dntb.gov.ua

Cellular and Subcellular Effects of Bix02189

Impact on Cellular Signaling Networks

BIX02189 is recognized principally as a potent and selective inhibitor of the MEK5/ERK5 signaling pathway, but its influence extends to crosstalk with other crucial cellular communication networks.

Regulation of the MEK5/ERK5 Cascade

BIX02189 functions as a direct inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5) and Extracellular signal-regulated kinase 5 (ERK5), two key components of a specific MAPK signaling cascade. nih.gov It inhibits the catalytic activity of the purified MEK5 enzyme and also demonstrates potent suppression of ERK5 kinase activity. nih.govnih.gov This inhibition prevents the phosphorylation of ERK5, a critical step for its activation. nih.gov Studies in HeLa cells stimulated with sorbitol have shown that BIX02189 blocks ERK5 phosphorylation in a dose-dependent manner. selleckchem.com

The inhibitory concentrations (IC₅₀) of BIX02189 highlight its potency against these targets. Furthermore, by blocking the MEK5/ERK5 cascade, BIX02189 also inhibits the transcriptional activity of downstream substrates, such as Myocyte enhancer factor 2C (MEF2C). nih.govnih.gov

Inhibitory Activity of BIX02189

| Target Kinase | IC₅₀ Value (nM) | Reference |

|---|---|---|

| MEK5 | 1.5 | selleckchem.com |

| ERK5 | 59 | selleckchem.com |

| CSF1R (FMS) | 46 | selleckchem.com |

Interplay with Other MAPK Pathways (e.g., ERK1/2, p38, JNK)

A significant characteristic of BIX02189 is its high selectivity for the MEK5/ERK5 pathway over other conventional Mitogen-Activated Protein Kinase (MAPK) pathways. tocris.com Research has consistently demonstrated that BIX02189 does not affect the activation or phosphorylation of ERK1/2, p38 MAPK, or c-Jun N-terminal kinase (JNK). nih.govnih.govselleckchem.com For instance, in sorbitol-stimulated HeLa cells, pretreatment with BIX02189 effectively inhibited ERK5 phosphorylation without altering the phosphorylation status of ERK1/2, p38, and JNK1/2. selleckchem.com This selectivity makes BIX02189 a valuable pharmacological tool for isolating and studying the specific roles of the MEK5/ERK5 cascade, distinct from other MAPK signaling modules. nih.gov While complex interplays exist where other MAPK pathways can influence ERK5 signaling, such as the inhibition of ERK5 by strong ERK1/2 activation, BIX02189 itself does not appear to directly engage these other pathways. babraham.ac.ukencyclopedia.pub

Crosstalk with TGF-β1 Signaling Pathways

The interaction between BIX02189 and Transforming growth factor-β1 (TGF-β1) signaling is multifaceted. The MEK5/ERK5 pathway, which BIX02189 inhibits, is known to be stimulated by TGF-β1. cellphysiolbiochem.com Consequently, BIX02189 can block TGF-β1 signaling and subsequent profibrogenic responses by inhibiting its downstream effectors, ERK5 and Smad3. cellphysiolbiochem.comcellphysiolbiochem.com

However, emerging evidence suggests a more direct mechanism of action. One study found that BIX02189 strongly blocked the activation of TGF-β1 signaling components in a manner that was not replicated by MEK5 or ERK5 gene silencing. nih.gov Further investigation, including molecular docking simulations and kinase assays, revealed that BIX02189 can bind directly to the ATP-binding site of the TGF-β receptor type I (TβRI) and suppress its kinase activity. nih.govresearchgate.net This indicates that BIX02189 may act as a dual inhibitor, targeting both the MEK5/ERK5 cascade and the TβRI receptor, thereby blocking TGF-β1-induced cellular responses through two distinct mechanisms. nih.gov

Influence on NF-κB Signaling

BIX02189 influences Nuclear Factor-kappa B (NF-κB) signaling indirectly through its inhibition of the MEK5/ERK5 pathway. The ERK5 cascade is a known regulator of NF-κB activation. nih.govmdpi.com For example, ERK5 can promote the nuclear localization and transcriptional activity of the p65 subunit of NF-κB. mdpi.comnih.gov In some leukemia T cells, ERK5 has been shown to activate NF-κB signaling. mdpi.com Furthermore, dysregulated MEK5/ERK5 signaling has been implicated in contributing to human colon cancer progression through the activation of NF-κB. nih.gov By inhibiting MEK5/ERK5, BIX02189 can therefore interrupt these downstream effects on the NF-κB pathway, representing a key mechanism for its anti-inflammatory and anti-tumorigenic activities.

Modulation of Smad3 Acetylation

A specific and critical effect of BIX02189 is its ability to modulate the post-translational modification of Smad3. While it can decrease TGF-β1-induced Smad3 phosphorylation in some contexts, a more distinct mechanism involves acetylation. cellphysiolbiochem.com Studies have shown that the pharmacological inhibition of MEK5/ERK5 with BIX02189 inhibits TGF-β1-induced Smad3 transcriptional activity without affecting its phosphorylation or its translocation into the nucleus. e-jyms.org The underlying mechanism for this effect is the enhancement of Smad3 acetylation. e-jyms.orgmdpi.com By preventing this acetylation, ERK5 inhibition by BIX02189 was found to ameliorate experimental lung fibrosis, indicating that this is a vital pathway in fibrogenic signaling. e-jyms.orgnih.gov

Effects on Fundamental Cellular Processes

BIX02189's impact on signaling networks translates into significant effects on a variety of core cellular processes. Its influence on cell fate is highly context-dependent, varying with cell type and the underlying genetic landscape.

Key cellular processes affected by BIX02189 include:

Apoptosis: BIX02189 has been shown to induce apoptosis in certain cancer cells, such as those from acute myeloid leukemia. tocris.comrndsystems.com

Cell Migration: The compound effectively inhibits cell migration. In lung cancer cells, it blocks TGF-β1-induced epithelial-to-mesenchymal transition (EMT) and cell motility. nih.govmdpi.com It also reduces the chemotaxis of lung fibroblasts. cellphysiolbiochem.com

Cell Proliferation: The effect on proliferation is nuanced. While the ERK5 pathway is generally associated with proliferative signals, BIX02189 did not inhibit the proliferation of colorectal cancer cells that have KRAS or BRAF mutations, even at concentrations that fully inhibit ERK5. babraham.ac.ukmdpi.com

Fibrosis: BIX02189 demonstrates clear anti-fibrotic effects. It attenuates profibrogenic responses mediated by TGF-β1 and reduces the contractility of lung fibroblasts, a key process in the progression of pulmonary fibrosis. cellphysiolbiochem.comcellphysiolbiochem.com

Cellular Senescence: Unlike other ERK5 pathway inhibitors, BIX02189 does not appear to induce cellular senescence. aacrjournals.org This has been linked to its inability to increase the expression of the p21 protein, a key regulator of cell cycle arrest. unisi.it

Summary of BIX02189 Effects on Cellular Processes

| Cellular Process | Effect of BIX02189 | Context / Notes | Reference |

|---|---|---|---|

| Apoptosis | Induces | Observed in acute myeloid leukemia cells. | tocris.comrndsystems.com |

| Cell Migration | Inhibits | Blocks TGF-β1-induced EMT in lung cancer; reduces fibroblast migration. | nih.govmdpi.com |

| Proliferation | No effect | Observed in KRAS/BRAF mutant colorectal cancer cells. | babraham.ac.ukmdpi.com |

| Fibrosis | Inhibits | Ameliorates experimental lung fibrosis by blocking profibrogenic responses. | cellphysiolbiochem.come-jyms.org |

| Cellular Senescence | No effect | Does not increase p21 protein levels. | aacrjournals.orgunisi.it |

Regulation of Cell Proliferation and Growth

The MEK5/ERK5 signaling pathway, which is inhibited by BIX02189, has been implicated in the control of cell proliferation. However, the effects of its inhibition are highly dependent on the cellular context, particularly in cancer.

The impact of BIX02189 on cancer cell proliferation varies significantly among different cancer types and their underlying genetic mutations. In certain cancer cell lines, the inhibition of ERK5 by BIX02189 does not impede proliferation. For instance, studies on colorectal cancer cells harboring KRAS or BRAF mutations showed that neither BIX02189 nor ERK5 siRNA could inhibit their proliferation. tandfonline.combabraham.ac.uk Furthermore, combining BIX02189 with a MEK1/2 inhibitor did not produce an additive or synergistic effect, suggesting that ERK5 is not essential for proliferation in this context. tandfonline.combabraham.ac.uk This resistance to ERK5 inhibition extends to cancer cells with MAPK7 amplification, the gene that encodes ERK5. tandfonline.combabraham.ac.uk

Conversely, in other malignancies, the MEK5/ERK5 pathway is a key driver of proliferation. In endometrial cancer cells, inhibiting ERK5 was shown to decrease EGF-induced cell proliferation. researchgate.net Similarly, the MEK5/ERK5 pathway is involved in regulating the proliferation of prostate cancer cells. mdpi.com Research has also highlighted that melanoma cells that have developed resistance to BRAF and MEK1/2 inhibitors exhibit increased levels of phosphorylated ERK5 and become sensitive to the inhibitory effects of BIX02189. frontiersin.org

Table 1: Effect of BIX02189 on Proliferation in Various Cancer Cell Lines

| Cell Line Type | Genetic Context | Effect of BIX02189 on Proliferation | Reference |

|---|---|---|---|

| Colorectal Cancer | KRAS/BRAF mutations | No inhibition | tandfonline.combabraham.ac.uk |

| Various Cancers | MAPK7 (ERK5) amplification | No inhibition | tandfonline.combabraham.ac.uk |

| Endometrial Cancer | Not specified | Inhibition of EGF-induced proliferation | researchgate.net |

| Prostate Cancer | Not specified | Implicated in proliferation control | mdpi.com |

| Melanoma | BRAF/MEK1/2 inhibitor-resistant | Inhibition (sensitization) | frontiersin.org |

The influence of BIX02189 on DNA synthesis, a critical phase of cell proliferation, also demonstrates cell-type specificity. In a study involving colorectal cancer cell lines HCT116 (with KRAS mutation) and HT29 (with BRAF mutation), treatment with BIX02189 did not inhibit DNA synthesis, which was quantified by measuring the incorporation of [3H]thymidine. babraham.ac.uk

In contrast, BIX02189 has a clear inhibitory effect on DNA synthesis in other cell types. Research on stem cells from the apical papilla (SCAPs) found that red light-emitting diodes (LEDs) promoted DNA synthesis activity. nih.gov The application of BIX02189 counteracted this effect, suppressing the entry of cells into the S phase of the cell cycle. nih.gov

Table 2: Effect of BIX02189 on DNA Synthesis

| Cell Type | Experimental Context | Effect on DNA Synthesis | Reference |

|---|---|---|---|

| Colorectal Cancer Cells (HCT116, HT29) | Standard culture | No inhibition | babraham.ac.uk |

| Stem Cells from Apical Papilla (SCAPs) | Following red LED stimulation | Inhibition/Suppression | nih.gov |

Context-Dependent Proliferative Responses in Cancer Cell Lines

Induction of Apoptosis and Cell Survival Mechanisms

The MEK5/ERK5 pathway is a significant regulator of cell survival and apoptosis. Inhibition of this pathway by BIX02189 can disrupt survival signals and sensitize cells to programmed cell death.

BIX02189 has been shown to sensitize various cancer cells to apoptosis induced by external stimuli. In endometrial cancer cell lines, which are often resistant to apoptosis, pretreatment with MEK5 inhibitors like BIX02189 sensitized the cells to cytotoxicity induced by death-receptor (DR) agonists such as TRAIL, TNFα, and FasL. biorxiv.org This sensitization is linked to the stabilization of the TP53INP2 protein, which facilitates the activation of caspase-8, a key initiator of the extrinsic apoptosis pathway. biorxiv.org

Furthermore, inhibiting ERK5 with BIX02189 can enhance the efficacy of conventional chemotherapy. researchgate.net In endometrial cancer models, ERK5 inhibition sensitized cells to the toxic effects of paclitaxel (B517696) and carboplatin. researchgate.net In a different context, BIX02189 was found to exacerbate streptozotocin (B1681764) (STZ)-induced apoptosis in pancreatic β-cells. semanticscholar.orgkoreascience.kr This was evidenced by an increase in the cleavage of PARP-1 and caspase-3, which are hallmark indicators of apoptosis. semanticscholar.org

The MEK5/ERK5 pathway plays a crucial protective role in the heart, particularly under conditions of stress. Studies have demonstrated that ERK5 is essential for cardiomyocyte survival. nih.gov Specific inhibition of ERK5's kinase activity in neonatal rat cardiomyocytes using BIX02189 was found to blunt hypertrophic responses. nih.gov In mouse models subjected to pressure overload, a condition that mimics hypertrophic stress, the loss of ERK5 function led to a significant increase in cardiomyocyte apoptosis. nih.gov This was confirmed by an increase in TUNEL-positive nuclei and elevated caspase 3 activity in the heart tissue of these mice. nih.gov These findings underscore that the ERK5 pathway, which BIX02189 inhibits, is a critical component of the survival signaling that protects heart cells from apoptosis during pathological remodeling. nih.govnih.gov

Sensitization to Apoptotic Stimuli

Modulation of Cellular Differentiation

BIX02189 has been instrumental in elucidating the role of the MEK5/ERK5 pathway in cellular differentiation. labscoop.com The inhibition of this pathway can significantly alter the differentiation trajectory of various cell types, including hematopoietic and mesenchymal stem cells.

In studies involving human myeloid leukemia cell lines (HL60 and U937), forcing differentiation with vitamin D derivatives led to an upregulation of ERK5. nih.gov When ERK5 activity was blocked by BIX02189, the differentiation phenotype was altered; there was a reduction in the monocytic surface marker CD14 and a concurrent increase in the general myeloid marker CD11b. nih.gov This indicates that the ERK5 pathway is a key regulator in determining the specific lineage of monocytic differentiation in these cells. nih.gov

The ERK5 pathway is also involved in the differentiation of stem cells into bone tissue. In periodontal ligament stem cells (PDLSCs), low-energy red light was found to promote osteogenic differentiation. researchgate.net The use of BIX02189 demonstrated that this effect was mediated through the ERK5 signaling pathway. researchgate.net Another study using the MC3T3-E1 osteoblast precursor cell line reported that while BIX02189 inhibited proliferation, it simultaneously promoted osteoblast differentiation. mdpi.com

Osteoblast Differentiation and Mineralization

Influence on Cell Migration and Invasion

The MEK5/ERK5 signaling pathway is frequently implicated in cancer progression, particularly in cell migration and invasion, which are hallmarks of metastasis. nih.govlsuhsc.edu Overexpression of ERK5 has been shown to promote migration and invasion in various cancer cell lines, including lung cancer and osteosarcoma. nih.govnih.gov

Studies have demonstrated that ERK5 can regulate the expression of genes involved in the epithelial-mesenchymal transition (EMT), a process critical for initiating metastasis. lsuhsc.edu For instance, ERK5 knockdown was found to decrease the expression of the transcription factor SLUG and subsequently reduce MMP-9 expression, leading to decreased cell invasion and lung metastases in osteosarcoma models. lsuhsc.edu In colorectal cancer, the transcription factor SATB2 has been shown to suppress cell migration and invasion by inhibiting ERK5 activity. lsuhsc.edunih.gov Conversely, constitutive activation of ERK5 can restore the migratory and invasive properties of cells expressing SATB2. nih.gov

Given that BIX02189 is a potent inhibitor of the MEK5/ERK5 pathway, it has been utilized to probe these functions. One study reported that BIX02189 inhibits TGF-beta1-induced lung cancer cell metastasis. nih.gov However, there are conflicting reports, with some studies suggesting that at concentrations that effectively inhibit ERK5, BIX02189 had no significant effect on the proliferation of certain cancer cell lines. nih.govresearchgate.net This highlights that the role of the ERK5 pathway and the effect of its inhibition can be highly context-dependent, varying between different types of cancer and cellular backgrounds. nih.govnih.gov

Regulation of Cellular Bioenergetics and Mitochondrial Function (e.g., Mitochondrial Degradation)

Mitochondria are central hubs for cellular bioenergetics, governing energy production, metabolism, and cell death pathways. frontiersin.orgmdpi.commdpi.com The regulation of mitochondrial function is critical for cellular health, and dysfunction is linked to numerous diseases. nih.govnih.gov While direct studies detailing the effects of BIX02189 on cellular bioenergetics and mitochondrial degradation (mitophagy) are not extensively available in the searched literature, the MEK5/ERK5 pathway it inhibits is known to be a survival pathway. nih.gov Survival pathways are often intricately linked with mitochondrial integrity and function. For example, in neonatal rat cardiac myocytes (NRCMs), BIX02189 was shown to enhance sorbitol-induced apoptosis, confirming a protective role for ERK5 in these cells, a function often tied to maintaining mitochondrial health. ptgcn.com The processes of maintaining a healthy mitochondrial population through quality control mechanisms like mitophagy are essential for cell survival under stress. nih.gov

Specific Cellular Model System Responses

Observations in Human Umbilical Vein Endothelial Cells (HUVECs)

Research on Human Umbilical Vein Endothelial Cells (HUVECs) has utilized BIX02189 to investigate the roles of the MEK5/ERK5 signaling pathway in various cellular processes. As a selective inhibitor of MEK5, BIX02189 has been instrumental in elucidating downstream effects related to endothelial function, stress responses, and gene expression.

Studies have shown that the MEK5/ERK5 pathway is involved in protecting endothelial cells from oxidative stress. In HUVECs, hydrogen peroxide (H2O2) acts as a potent stimulus for ERK5 activation. unifi.it The protective effect of an activated ERK5 pathway against H2O2-induced cell death is dependent on the transcription factor NRF2. unifi.itmdpi.com The use of BIX02189 to block the MEK5/ERK5 pathway inhibits the upregulation of NRF2-dependent antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), particularly under conditions of laminar flow. unifi.itmdpi.com

Further investigations have explored the pathway's role in regulating gene expression and protein stability. In HUVECs depleted of the protein CDC42, an upregulation of Kruppel-like factor 2/4 (Klf2/4) is observed. Treatment with BIX02189 strongly inhibits this Klf2/4 upregulation, indicating that the increase is a direct result of MEK5-ERK5 activation. ahajournals.org Additionally, BIX02189 has been shown to inhibit the activation of ERK5, which in turn suppresses the C-terminus of Hsc70-interacting protein (CHIP) mediated ubiquitination of the tumor suppressor protein p53. This action reverses the protective effects conferred by laminar flow in HUVECs that have been exposed to 15-deoxy-Δ-12,14-prostaglandin J2 (15d-PGJ2). selleckchem.com

Table 1: Summary of BIX02189 Effects in HUVECs

| Cellular Context/Stimulus | Effect of BIX02189 | Pathway/Molecules Implicated | Finding |

| Laminar Flow | Inhibits upregulation of NRF2-dependent genes. unifi.itmdpi.com | MEK5/ERK5/NRF2 | Blocks the induction of antioxidant genes (HO-1, NQO1). unifi.itmdpi.com |

| CDC42 Depletion | Strongly inhibits Klf2/4 upregulation. ahajournals.org | MEK5/ERK5/Klf2/4 | Demonstrates that MEK5-ERK5 activation is responsible for Klf2/4 overexpression. ahajournals.org |

| Laminar flow + 15d-PGJ2 | Reverses protective effects by suppressing CHIP-mediated p53 ubiquitination. selleckchem.com | MEK5/ERK5/CHIP/p53 | Inhibits ERK5 activation, leading to the reversal of protective mechanisms. selleckchem.com |

Investigations in Neonatal Rat Cardiomyocytes (NRCMs)

In studies involving Neonatal Rat Cardiomyocytes (NRCMs), BIX02189 has been a critical tool for understanding the role of the ERK5 signaling pathway in cardiac hypertrophy and cardiomyocyte survival. nih.govahajournals.org The compound's specificity allows for the targeted inhibition of ERK5's kinase activity, providing clear evidence of its downstream functions.

Research demonstrates that inhibiting ERK5 with BIX02189 blunts the hypertrophic response in NRCMs. nih.govahajournals.orguni.lunih.gov This effect is mediated through the reduction of myocyte enhancer factor 2 (MEF2) transcriptional activity, a critical component downstream of the ERK5 signaling pathway that regulates the hypertrophic program. nih.govuni.lunih.gov When NRCMs are stimulated with hypertrophic agonists like isoproterenol, BIX02189 effectively inhibits ERK5 phosphorylation and the subsequent activation of MEF2. selleckchem.comnih.gov Importantly, the inhibitory action of BIX02189 is specific to ERK5 phosphorylation, with no significant impact on the activation of other MAP kinases. nih.gov

Beyond its role in hypertrophy, the ERK5 pathway is also implicated in cardiomyocyte survival. Studies have shown that BIX02189 enhances apoptosis in NRCMs induced by stressors like sorbitol, confirming a protective role for ERK5 in cardiomyocytes. selleckchem.com This pro-apoptotic effect, combined with the blunting of the hypertrophic response, reveals a dual function of ERK5 in promoting adaptive cardiac remodeling and ensuring cardiomyocyte survival under stress. nih.govahajournals.org

Table 2: Summary of BIX02189 Effects in NRCMs

| Cellular Context/Stimulus | Effect of BIX02189 | Pathway/Molecules Implicated | Finding |

| Hypertrophic Stress (e.g., Isoproterenol) | Blunts hypertrophic response and reduces MEF2 transcriptional activity. selleckchem.comnih.govuni.lu | MEK5/ERK5/MEF2 | Reveals ERK5 as a key regulator of stress-induced cardiac hypertrophic remodeling. nih.govahajournals.org |

| Hypertrophic Stress | Specifically blocks ERK5 phosphorylation. nih.gov | MAP Kinase Pathways | Confirms inhibitor specificity without affecting other MAP kinases. nih.gov |

| Cellular Stress (e.g., Sorbitol) | Enhances apoptosis. selleckchem.com | ERK5 Survival Pathway | Confirms the protective, anti-apoptotic role of ERK5 in cardiomyocytes. selleckchem.com |

Analysis in Vascular Smooth Muscle Cells (VSMCs)

In the context of Vascular Smooth Muscle Cells (VSMCs), BIX02189 has been employed to dissect the molecular mechanisms underlying cellular proliferation and migration, particularly in pathological conditions like diabetic vasculopathy. Advanced glycation end-products (AGEs) are known to promote VSMC proliferation, a key event in the development of atherosclerosis.

Studies have investigated the effects of statins, such as fluvastatin (B1673502), in counteracting AGE-induced VSMC proliferation and migration. These studies used BIX02189 to confirm that the protective effects of fluvastatin are mediated through an ERK5-dependent Nrf2 pathway. plos.orgnih.govnih.gov When VSMCs were pretreated with BIX02189, the inhibitory effect of fluvastatin on AGE-induced cell proliferation was prevented. medchemexpress.com This was demonstrated through both MTT assays and direct cell counting. plos.orgmedchemexpress.com

Furthermore, BIX02189 was shown to block the fluvastatin-induced upregulation of the transcription factor Nrf2 and its downstream antioxidant genes, NQO1 and HO-1. plos.orgnih.gov This indicates that ERK5 activation is a critical upstream step for the antioxidant response initiated by fluvastatin in VSMCs. The compound also reversed the inhibitory effects of fluvastatin on VSMC migration in wound scratch and transwell migration assays. plos.orgnih.gov Mechanistically, fluvastatin was found to suppress the expression of cell cycle proteins cyclin D1 and Cdk4; pretreatment with BIX02189 prevented this suppressive effect. mdpi.com These findings collectively establish that the ERK5-Nrf2 signaling axis is a key target for reducing AGE-induced VSMC proliferation and migration. plos.org

Table 3: Summary of BIX02189 Effects in VSMCs

| Cellular Context/Stimulus | Effect of BIX02189 | Pathway/Molecules Implicated | Finding |

| Fluvastatin treatment against AGEs | Prevents the anti-proliferative effect of fluvastatin. plos.orgmedchemexpress.com | ERK5/Nrf2 | Confirms that fluvastatin's inhibition of AGE-induced proliferation is ERK5-dependent. plos.org |

| Fluvastatin treatment | Reduces fluvastatin-induced upregulation of Nrf2, NQO1, and HO-1. plos.orgnih.gov | ERK5/Nrf2 Antioxidant Response | Shows ERK5 is upstream of the Nrf2-mediated antioxidant gene expression. plos.orgnih.gov |

| Fluvastatin treatment against AGEs | Counteracts the inhibitory effect of fluvastatin on cell migration. plos.orgnih.gov | ERK5-mediated migration pathways | Demonstrates ERK5's role in the regulation of VSMC migration. plos.orgnih.gov |

| Fluvastatin treatment | Prevents fluvastatin-mediated suppression of cyclin D1 and Cdk4. mdpi.com | ERK5/Cell Cycle Regulation | Links the ERK5 pathway to the control of cell cycle machinery in VSMCs. mdpi.com |

Preclinical Investigations and Therapeutic Implications of Bix02189

Oncology Research

In the field of oncology, the MEK5/ERK5 signaling cascade has been identified as a contributor to cell proliferation, survival, and metastasis. Consequently, its inhibition by compounds such as BIX02189 has been explored in a variety of cancer models.

Efficacy in Various Cancer Models

Research on BIX02189 in lung cancer has revealed mechanisms of action beyond MEK5 inhibition. In human A549 lung cancer cells, BIX02189 was found to inhibit metastasis induced by transforming growth factor-β1 (TGF-β1). nih.gov This effect was attributed to the direct binding of BIX02189 to the ATP-binding site of the TGF-β type I receptor (TβRI), thereby suppressing its kinase activity. nih.gov

The compound effectively blocked TGF-β1-induced epithelial-to-mesenchymal transition (EMT), cell motility, and the expression of matrix metalloproteinase-2 (MMP-2) in A549 cells. nih.gov This anti-metastatic potential was also observed in vivo, where BIX02189 was shown to decrease the number of lung nodules in an A549 mouse xenograft model of lung metastasis. nih.govcaymanchem.com Specifically, BIX02189 inhibited the TGF-β1-induced increase in N-cadherin levels and the decrease in E-cadherin levels, which are hallmark changes associated with EMT. caymanchem.com

Table 1: Effects of BIX02189 in A549 Lung Cancer Models

| Model System | Process Investigated | Observed Effect of BIX02189 | Reference(s) |

|---|---|---|---|

| A549 Cells | TGF-β1-induced EMT | Inhibition | nih.govcaymanchem.com |

| A549 Cells | TGF-β1-induced Cell Motility | Inhibition | nih.gov |

| A549 Cells | MMP-2 Expression | Inhibition | nih.gov |

Activating mutations in NRAS are found in approximately 15-20% of melanomas, leading to the activation of downstream signaling pathways, including the MEK/ERK cascade. dovepress.commdpi.com While MEK1/2 inhibitors like binimetinib (B1684341) and pimasertib (B605615) have been tested in NRAS-mutant melanoma, showing some improvement in progression-free survival, there is limited specific preclinical data on the direct efficacy of the MEK5 inhibitor BIX02189 in this context. dovepress.commednexus.org Similarly, for melanomas with BRAFV600E mutations, which are commonly targeted by BRAF and MEK1/2 inhibitors, studies focusing specifically on the efficacy of BIX02189 are not prominent in the available literature. nih.gov Research in other cancer types, such as colorectal cancer, has indicated that cell lines with BRAFV600E mutations can be refractory to BIX02189, suggesting that its efficacy may be highly context-dependent. babraham.ac.uk

The MEK5/ERK5 pathway has been implicated as a potential escape route that promotes cancer cell proliferation and survival when the primary MEK1/2 pathway is inhibited. mdpi.com In preclinical models of KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), the inhibition of MEK1/2 was found to increase ERK5 activation. mdpi.com This suggests a compensatory mechanism that could be targeted to enhance therapeutic effects. The additional inhibition of ERK5, which can be achieved by BIX02189, was shown to have a synergistic action in preventing PDAC proliferation in combination with MEK1/2 inhibitors. mdpi.com However, dedicated studies on the efficacy of BIX02189 as a standalone agent in PDAC models are limited.

The efficacy of BIX02189 has been evaluated in different subtypes of breast cancer cells. In studies involving human estrogen receptor-positive (ER+) MCF-7 cells and triple-negative breast cancer (TNBC) MDA-MB-231 cells, BIX02189 demonstrated anti-cancer effects. nih.govnih.gov

As a single agent, BIX02189 inhibited the proliferation of MCF-7 cells. nih.govnih.gov In the more aggressive MDA-MB-231 TNBC cell line, BIX02189 was found to inhibit both cell proliferation and migration. nih.govnih.gov These findings highlight the potential of targeting the MEK5/ERK5 pathway in different breast cancer subtypes.

Table 2: Efficacy of BIX02189 in Breast Cancer Cell Lines

| Cell Line | Cancer Subtype | Process Investigated | Observed Effect of BIX02189 | Reference(s) |

|---|---|---|---|---|

| MCF-7 | ER-Positive | Proliferation | Inhibition | nih.govnih.gov |

| MDA-MB-231 | Triple Negative (TNBC) | Proliferation | Inhibition | nih.govnih.gov |

Investigations into the role of the MEK5/ERK5 pathway in colorectal cancer (CRC) have yielded specific results regarding BIX02189. In a study using a panel of CRC cell lines with mutations in either KRAS or BRAF, proliferation was found to be refractory to inhibition by BIX02189. babraham.ac.uk

Furthermore, in three-dimensional spheroid models of HCT116 (KRAS-mutant) and HT29 (BRAF-mutant) cells, BIX02189 did not show an additive or synergistic effect on cell viability when combined with the MEK1/2 inhibitor Selumetinib. babraham.ac.uk This suggests that in these specific CRC models, ERK5 signaling is not a primary driver of proliferation nor a key mechanism of innate resistance to MEK1/2 inhibitors. babraham.ac.uk

Table 3: Efficacy of BIX02189 in Colorectal Cancer Cell Models

| Cell Line Model | Mutation Status | Process Investigated | Observed Effect of BIX02189 | Reference(s) |

|---|---|---|---|---|

| Panel of CRC cell lines | KRAS-mutant or BRAF-mutant | Proliferation | Refractory to inhibition | babraham.ac.uk |

| HCT116 Spheroids | KRAS-mutant | Cell Viability (alone or with Selumetinib) | No significant inhibition | babraham.ac.uk |

Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a cancer of the blood and bone marrow characterized by the rapid growth of abnormal white blood cells. plos.org Preclinical research has indicated that BIX02189 can induce apoptosis, or programmed cell death, in AML tumor cells. rndsystems.com This suggests a potential therapeutic vulnerability in AML that may be exploited by targeting the MEK5/ERK5 pathway. Further investigation into the mechanisms by which BIX02189 exerts its effects in AML cells is ongoing in various preclinical studies. plos.orgnih.govmedrxiv.orgnih.gov

Diffuse Intrinsic Pontine Gliomas

Diffuse Intrinsic Pontine Gliomas (DIPGs) are highly aggressive and difficult-to-treat brain tumors found in the brainstem. mdpi.comcriscancer.org.uk They are a leading cause of brain tumor-related death in children. aacrjournals.org Research has identified novel therapeutic vulnerabilities in DIPG, particularly related to the RAS signaling pathway. rndsystems.comaacrjournals.org Studies have shown that the H3K27M mutation, common in DIPG, enhances RAS pathway activation. aacrjournals.orgresearchgate.net A functional screen of the RAS pathway identified ERK5, but not ERK1/2, as a crucial effector for DIPG growth. aacrjournals.orgresearchgate.net

In preclinical models, the inhibition of ERK5, including through the use of BIX02189, led to decreased proliferation and increased apoptosis in DIPG cells both in laboratory settings and in animal models. aacrjournals.orgresearchgate.net Furthermore, targeting ERK5 was found to significantly increase the survival of mice with intracranially implanted DIPG cells. aacrjournals.orgresearchgate.net Mechanistically, ERK5 has been shown to directly stabilize the MYC proto-oncogene at the protein level, providing a rationale for its role in promoting DIPG growth. aacrjournals.orgresearchgate.net These findings highlight ERK5 as a potential and immediately actionable molecular target for the treatment of DIPG. aacrjournals.orgresearchgate.net

Table 1: Preclinical Findings of BIX02189 in DIPG

| Finding | Model System | Implication | Reference |

|---|---|---|---|

| Decreased cell proliferation | DIPG cell lines (DIPG-007, DIPG-IV, SF8628, DIPG-13p) | Inhibition of tumor growth | aacrjournals.org |

| Induced apoptosis | DIPG cell lines and in vivo models | Tumor cell death | aacrjournals.org |

| Increased survival | Mice with intracranial DIPG xenografts | Potential for improved patient outcomes | aacrjournals.org |

| Identified ERK5 as a key RAS effector | RAS pathway functional screen | Provides a specific therapeutic target | aacrjournals.org |

| ERK5 stabilizes MYC protein | Mechanistic studies | Explains a key mechanism of oncogenesis | aacrjournals.org |

Role in Overcoming Therapy Resistance

A significant challenge in cancer treatment is the development of resistance to targeted therapies and chemotherapies. The ERK5 pathway has been implicated as a potential mechanism of resistance to inhibitors of the BRAF and MEK1/2 pathways. acs.org

Resistance to BRAF and MEK1/2 Inhibitors

Mutations in the BRAF gene are common in melanoma, leading to overactivation of the MAPK signaling cascade and promoting tumor growth. liverpool.ac.uk While BRAF inhibitors like vemurafenib (B611658) and dabrafenib (B601069) are initially effective, resistance almost universally develops. liverpool.ac.uk Activation of the MEK5-ERK5 pathway has been proposed as one such resistance mechanism. acs.org

Preclinical studies have investigated the combination of BIX02189 with BRAF inhibitors. In some melanoma cell models, the combination of BIX02189 with the BRAF inhibitor PLX4720 or dabrafenib did not reverse resistance on its own. liverpool.ac.uk However, the addition of a MEK1/2 inhibitor, such as trametinib, to the combination showed some reversal of resistance, suggesting that complete inhibition of the ERK1/2 pathway may be necessary for the beneficial effects of ERK5 inhibition to be realized. liverpool.ac.uk In more complex, three-dimensional spheroid models of melanoma that better represent the tumor microenvironment, the combination of BIX02189 and PLX4720 was found to inhibit angiogenesis and reverse resistance, highlighting the importance of the tumor stroma in maintaining BRAF inhibitor resistance. liverpool.ac.uk

Impact on Chemotherapeutic Efficacy

The MEK5/ERK5 pathway has also been implicated in resistance to traditional chemotherapy. In colorectal cancer cells, blocking ERK5 has been shown to increase the sensitivity of these cells to 5-fluorouracil-based chemotherapy. nih.gov Similarly, in ovarian and glioma cells, hyperactivation of MEKK3, an upstream activator of MEK5, has been linked to increased resistance to chemotherapeutic drugs. nih.gov Preclinical studies have explored the combination of BIX02189 with chemotherapeutic agents like cisplatin, suggesting a potential to enhance the efficacy of these treatments. scispace.com

Table 2: BIX02189 in Overcoming Therapy Resistance

| Cancer Type | Resistance To | BIX02189 Combination | Outcome | Reference |

|---|---|---|---|---|

| Melanoma | BRAF inhibitors (PLX4720, dabrafenib) | BIX02189 + BRAF inhibitor | No reversal of resistance in 2D culture | liverpool.ac.uk |

| Melanoma | BRAF inhibitors (PLX4720, dabrafenib) | BIX02189 + BRAF inhibitor + MEK1/2 inhibitor (trametinib) | Partial reversal of resistance | liverpool.ac.uk |

| Melanoma | BRAF inhibitor (PLX4720) | BIX02189 + BRAF inhibitor | Inhibition of angiogenesis and reversal of resistance in 3D spheroid model | liverpool.ac.uk |

| Colorectal Cancer | 5-fluorouracil (B62378) | ERK5 inhibition | Increased sensitivity to chemotherapy | nih.gov |

| Ovarian and Glioma Cancers | Chemotherapeutic drugs | MEKK3 hyperactivation (upstream of MEK5) | Increased resistance | nih.gov |

| Not Specified | Cisplatin | BIX02189 + Cisplatin | Potential to enhance efficacy | scispace.com |

Modulation of Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix that plays a critical role in tumor progression and response to therapy. frontiersin.org The ERK5 pathway has been shown to influence the TME. For example, in breast cancer xenografts, the absence of ERK5 resulted in a loss of key extracellular matrix fiber alignment and mechanosensing capabilities. researchgate.net This suggests a role for ERK5 in modulating the physical properties of the tumor and its interaction with the surrounding environment.

Furthermore, studies in melanoma have indicated that BRAF-resistant cells exhibit an upregulated expression of cytokines and growth factors. liverpool.ac.uk In an in vivo setting, these factors can promote angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. liverpool.ac.uk The finding that BIX02189 in combination with a BRAF inhibitor could inhibit angiogenesis in a spheroid model underscores the potential of targeting ERK5 to modulate the TME and overcome drug resistance. liverpool.ac.uk

Effects on Cancer Stem-Like Cell Properties

Cancer stem-like cells (CSCs) are a subpopulation of tumor cells that possess properties of self-renewal and differentiation, contributing to tumor initiation, metastasis, and therapy resistance. mdpi.com The ERK5 pathway has been linked to the maintenance of a cancer stem-like phenotype. researchgate.net

In colorectal cancer, ERK5 has been shown to be necessary for the regulation of cancer stem-like cell properties and the growth of tumor-spheres, which are enriched in CSCs. researchgate.net Blocking ERK5 in colorectal cancer cells not only reduced the expression of pluripotency markers like SOX2, NANOG, and OCT4 but also impaired the formation of multicellular spheres. nih.gov These findings suggest that targeting ERK5 with inhibitors like BIX02189 could be a strategy to eliminate CSCs and potentially prevent tumor recurrence.

Fibrotic Diseases

Fibrosis is the pathological accumulation of extracellular matrix (ECM) components, leading to the distortion of tissue architecture and organ dysfunction. nih.gov Idiopathic pulmonary fibrosis (IPF) is a severe form of progressive lung disease with a poor prognosis. nih.govwewillcure.com

Amelioration of Pulmonary Fibrosis (e.g., Bleomycin-induced models)

Preclinical studies utilizing bleomycin-induced lung fibrosis models, which replicate some pathological features of IPF, have been instrumental in evaluating potential anti-fibrotic therapies. plos.orgileadbms.com Research has shown that the administration of bleomycin (B88199) in mice leads to an increase in lung fibrosis. plos.orgnih.gov In this context, the inhibition of certain signaling pathways has shown promise. For instance, preclinical studies have suggested that the pharmacological inhibition of ERK5 could be a potential therapeutic strategy for pulmonary fibrosis. nih.gov This is supported by findings that Dickkopf1 (DKK1), a pro-fibrotic ligand, is elevated in both human pulmonary fibrosis and bleomycin-treated mice, and its inhibition reduces lung inflammation and fibrosis. nih.gov

Regulation of Extracellular Matrix Production

The excessive deposition of ECM is a hallmark of fibrosis. nih.gov The ERK5 signaling pathway has been implicated in the regulation of the ECM. researchgate.net Studies have demonstrated that ERK5 can modulate the expression of matrix-associated genes. nih.gov For example, in the context of cancer research, depletion of ERK5 has been shown to result in the downregulation of matrix-associated genes and integrins. researchgate.net Furthermore, ERK5 is involved in processes that regulate cell adhesion to the ECM. nih.gov Research has shown that ERK5 activity is required for the activation of Yes-associated protein (YAP), a transcriptional cofactor that is upregulated upon cell adhesion to the ECM. nih.gov

Cardiovascular System Research

BIX02189 has also been investigated for its effects on the cardiovascular system, particularly in the context of atherosclerosis and cardiac hypertrophy.

Relevance in Atherosclerosis Models

Atherosclerosis is a disease characterized by the buildup of plaques in arteries and is more prevalent in areas of disturbed blood flow. ahajournals.orgnih.gov The ERK5 signaling pathway is recognized for its role in maintaining endothelial integrity and protecting against vascular dysfunction. nih.govnih.gov The MEK5/ERK5 pathway inhibitor, BIX02189, has been used to probe these mechanisms. For instance, in human umbilical vein endothelial cells (HUVECs), BIX02189 was shown to inhibit the protective effects of laminar flow against induced apoptosis. selleck.co.jp

Research has highlighted the role of ERK5 in mediating the atheroprotective effects of laminar flow. nih.govnih.gov Studies have shown that laminar flow-induced activation of the ERK5-Nrf2 signaling pathway is critical for anti-inflammatory and anti-apoptotic mechanisms in endothelial cells. nih.gov The use of BIX02189 in these studies demonstrated that the inhibition of MEK5 could block the nuclear localization of Nrf2, a key transcription factor in the anti-atherogenic response. nih.gov Furthermore, in models of cerebral cavernous malformation, a disease that can lead to hemorrhagic stroke, BIX02189 has been noted as an anti-MEK5 agent used in acute models to evaluate potential therapies. ahajournals.org Additionally, large extracellular vesicles carrying Rap1 have been shown to induce smooth muscle cell proliferation through the Rap1/ERK5 axis, a process that was abrogated by BIX02189. nih.gov

Impact on Cardiac Hypertrophy

Cardiac hypertrophy, an enlargement of the heart, is a common precursor to heart failure. nih.gov The ERK5 pathway is implicated in the development of pathological cardiac hypertrophy. nih.govmdpi.com Studies have shown that ERK5 activation is detected in the aortic smooth muscle cells of patients with cardiac hypertrophy. scienceopen.com The administration of the ERK5 inhibitor BIX02189 has been found to attenuate cardiac hypertrophy. scienceopen.com

In neonatal rat cardiomyocytes (NRCMs), BIX02189 was used to specifically inhibit ERK5 phosphorylation, which in turn led to a reduction in the transcriptional activity of myocyte enhancer factor 2 (MEF2), a key regulator of pathological cardiac hypertrophy. nih.gov This inhibition of the ERK5/MEF2 pathway blunted the hypertrophic response. nih.gov Further research has shown that C1q-TNF-related protein-9 (CTRP9) promotes cardiac hypertrophy, and this effect is mediated through the ERK5 pathway. capes.gov.brnih.gov The use of BIX02189 was able to blunt the hypertrophy triggered by CTRP9 in isolated adult cardiomyocytes and attenuated mouse cardiomyocyte hypertrophy in vivo. capes.gov.brnih.gov

Protective Effects on Endothelial Atheroprotection

The endothelium plays a crucial role in vascular health, and its dysfunction is a key event in the development of atherosclerosis. ahajournals.org Laminar blood flow is known to have an atheroprotective effect on the endothelium. nih.govnih.gov The ERK5 signaling pathway is a key mediator of these protective effects. nih.govnih.gov

Neurobiological Investigations

The chemical compound BIX02189, a potent and selective inhibitor of MEK5, has been a subject of significant interest in neurobiological research. medchemexpress.comselleckchem.com Its ability to modulate the extracellular signal-regulated kinase 5 (ERK5) pathway allows for the investigation of this pathway's role in various neurological processes and pathologies. continental.edu.penih.gov

Research has demonstrated that BIX02189 can modulate the activation of microglia, the primary immune cells of the central nervous system, particularly within the striatum. continental.edu.penih.gov Studies using mouse models have shown that administration of methamphetamine leads to an increase in the levels of phosphorylated ERK5 (p-ERK5) and a corresponding increase in Iba1, a marker for microglial activation, in the striatum. continental.edu.penih.gov

Pre-treatment with BIX02189 was found to inhibit these methamphetamine-induced changes. continental.edu.penih.gov This suggests that the activation of microglia in the striatum following a methamphetamine challenge is associated with the ERK5 pathway. continental.edu.pe By inhibiting this pathway, BIX02189 effectively reduces the microglial response. nih.gov This mechanism points to the ERK5 pathway as a potential target for conditions involving neuroinflammation and microglial activation in the striatum. continental.edu.pejst.go.jp

Table 1: Effect of BIX02189 on Methamphetamine-Induced Changes in the Striatum

| Treatment Group | Phosphorylated ERK5 (p-ERK5) Levels | Microglial Activation (Iba1 Marker) |

|---|---|---|

| Control | Baseline | Baseline |

| Methamphetamine (METH) | Increased continental.edu.penih.gov | Increased continental.edu.penih.gov |

| BIX02189 + METH | Inhibited/Reduced continental.edu.penih.gov | Inhibited/Reduced continental.edu.penih.gov |

The neuroexcitatory effects of methamphetamine can lead to behavioral changes such as hyperactivity. nih.govresearchgate.net Research has directly linked the ERK5 signaling pathway to this physiological response. continental.edu.peresearchgate.net In mouse models, the administration of methamphetamine induces significant hyperactivity. continental.edu.penih.gov

Studies have shown that pre-treatment with the ERK5 inhibitor BIX02189 can attenuate this methamphetamine-induced hyperactivity. continental.edu.penih.gov The findings suggest a direct correlation between the activation of the ERK5 pathway, subsequent microglial activation in the striatum, and the manifestation of hyperactivity. continental.edu.pe By inhibiting the ERK5 pathway, BIX02189 effectively reduces the locomotor effects stimulated by methamphetamine, highlighting the central role of this signaling cascade in the drug's behavioral outcomes. continental.edu.peresearchgate.net

The ERK5 signaling pathway is integral to processes of neural differentiation, including neurite outgrowth stimulated by factors like Nerve Growth Factor (NGF). nih.govnih.gov In vitro studies using rat pheochromocytoma (PC12) cells, a common model for neuronal differentiation, have elucidated the specific role of ERK5. nih.govnih.gov

NGF induces the phosphorylation of both ERK1/2 and ERK5, leading to neurite outgrowth. nih.govnih.gov Pharmacological experiments revealed that while inhibitors of the ERK1/2 pathway block neurite outgrowth induced by both NGF and cAMP analogs, the use of BIX02189 specifically suppresses only the neurite outgrowth induced by NGF. nih.govnih.gov This was further confirmed by experiments using a dominant-negative ERK5 mutant, which also inhibited NGF-induced neurite extension. nih.govresearchgate.net These results strongly indicate that ERK5 activity, which is blocked by BIX02189, is a required component for the process of NGF-mediated neurite outgrowth in PC12 cells. nih.govnih.gov

Table 2: BIX02189 Effect on Neurite Outgrowth in PC12 Cells

| Stimulant | Effect on Neurite Outgrowth | Effect in Presence of BIX02189 |

|---|---|---|

| Nerve Growth Factor (NGF) | Promotes Outgrowth nih.govnih.gov | Outgrowth Suppressed nih.govnih.gov |

| Dibutyryl cAMP (Bt2cAMP) | Promotes Outgrowth nih.govnih.gov | Outgrowth Not Significantly Attenuated nih.govnih.gov |

Attenuation of Methamphetamine-Induced Hyperactivity

Other Disease Areas

The role of BIX02189 and the ERK5 pathway has also been explored in the context of diabetes and its complications. nih.govoncotarget.com In a streptozotocin (B1681764) (STZ)-induced mouse model of diabetic retinopathy, a significant increase in the phosphorylation of ERK5 was detected in retinal endothelial cells. nih.govoncotarget.com While administration of BIX02189 did not prevent the onset of STZ-induced diabetes, it did significantly alleviate the severity of diabetic retinopathy by attenuating retina neovascularization. nih.govoncotarget.com

Conversely, in studies examining pancreatic β-cell apoptosis in STZ-induced type 1 diabetes models, ERK5 inhibition with BIX02189 showed different effects. koreascience.kr Co-treatment of diabetic mice with BIX02189 exacerbated hyperglycemia and increased pancreatic β-cell apoptosis. koreascience.kr This suggests that the ERK5 pathway may have a protective role in pancreatic β-cells against ER stress-mediated apoptosis. koreascience.kr Furthermore, a loss of ERK5 expression has been noted in the hearts of diabetic animal models, contributing to diminished cardiac function, while elevated glucose has been shown to activate ERK5 in rat glomeruli, suggesting its involvement in diabetic nephropathy. mdpi.com These findings indicate a complex, tissue-specific role for the ERK5 pathway in the pathogenesis of diabetes and its complications.

Table 3: Summary of BIX02189 Investigations in Diabetes Models

| Diabetes Model/Complication | Key Finding Regarding ERK5 Pathway | Effect of BIX02189 Administration |

|---|---|---|

| Diabetic Retinopathy (STZ-induced) | Increased pERK5 in retinal endothelial cells. nih.govoncotarget.com | Alleviated severity by reducing neovascularization. nih.govoncotarget.com |

| Pancreatic β-Cell Apoptosis (STZ-induced) | ERK5 appears to protect against ER stress-mediated apoptosis. koreascience.kr | Exacerbated hyperglycemia and β-cell apoptosis. koreascience.kr |

| Diabetic Cardiomyopathy | Loss of ERK5 expression observed in diabetic models. mdpi.com | Not specified in reviewed abstracts. |

| Diabetic Nephropathy | Elevated glucose triggers ERK5 activation in glomeruli. mdpi.com | Not specified in reviewed abstracts. |

Advanced Methodologies and Future Directions in Bix02189 Research

Methodological Approaches Utilized in BIX02189 Studies

The investigation of BIX02189, a selective inhibitor of MEK5, has been propelled by a variety of sophisticated research methodologies. selleckchem.comtocris.com These techniques have been instrumental in elucidating its mechanism of action, cellular effects, and potential therapeutic applications.

In Vitro Biochemical Assays (e.g., Kinase Activity Assays)

At the core of understanding BIX02189's function are in vitro biochemical assays, particularly kinase activity assays. These cell-free systems are essential for determining the direct inhibitory effect of the compound on purified enzymes. nih.gov

Researchers have consistently used kinase activity assays to quantify the potency of BIX02189. These assays typically involve incubating the purified MEK5 or ERK5 enzyme with a substrate and ATP. The inhibitory effect of BIX02189 is then measured by quantifying the reduction in substrate phosphorylation. selleckchem.com The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of BIX02189 required to inhibit 50% of the kinase's activity.

Key Findings from Kinase Activity Assays:

BIX02189 is a potent inhibitor of MEK5, with a reported IC50 value of 1.5 nM. selleckchem.commedchemexpress.com

It also demonstrates inhibitory activity against the downstream kinase ERK5, with an IC50 of 59 nM. selleckchem.commedchemexpress.com

Importantly, these assays have shown that BIX02189 is highly selective for MEK5 and ERK5, with minimal to no activity against closely related kinases such as MEK1, MEK2, ERK2, and JNK2. selleckchem.comtocris.com

Some studies have also identified off-target effects, for instance, BIX02189 has been shown to inhibit TGF-β type I receptor (TβRI) by binding to its ATP-binding site. nih.gov

Interactive Data Table: In Vitro Inhibitory Activity of BIX02189

| Target Kinase | IC50 (nM) | Reference |

| MEK5 | 1.5 | selleckchem.commedchemexpress.com |

| ERK5 | 59 | selleckchem.commedchemexpress.com |

| MEK1 | >3700 | selleckchem.com |

| MEK2 | >3700 | selleckchem.com |

| ERK2 | >3700 | selleckchem.com |

| JNK2 | >3700 | selleckchem.com |

| TβRI | Not specified | nih.gov |

Cell-Based Assays (e.g., Luciferase Reporter Assays, Phosphorylation Analysis)

To understand the effects of BIX02189 within a biological context, researchers employ a variety of cell-based assays. These assays are crucial for confirming the compound's activity in living cells and for dissecting its impact on cellular signaling pathways.

Luciferase Reporter Assays: These assays are a powerful tool for measuring the transcriptional activity of specific signaling pathways. nih.govthermofisher.com In the context of BIX02189 research, luciferase reporter assays are used to assess the activity of the MEK5/ERK5 pathway's downstream transcription factors, such as MEF2. apexbt.com The assay involves introducing a reporter gene (luciferase) linked to a promoter that is activated by MEF2. canvaxbiotech.combmglabtech.com When the MEK5/ERK5 pathway is active, MEF2 drives the expression of luciferase, resulting in light emission that can be quantified. BIX02189 has been shown to inhibit MEF2C-driven luciferase expression in a dose-dependent manner in HeLa and 293T cells. selleckchem.comapexbt.com

Phosphorylation Analysis: Western blotting is a widely used technique to analyze the phosphorylation status of key proteins in a signaling cascade. In BIX02189 studies, this method is used to directly measure the inhibition of ERK5 phosphorylation. medchemexpress.com Cells are treated with a stimulus (e.g., sorbitol) to activate the ERK5 pathway, and then with varying concentrations of BIX02189. selleckchem.com By using antibodies specific to the phosphorylated form of ERK5, researchers can visualize and quantify the extent to which BIX02189 blocks its activation. Studies have confirmed that BIX02189 inhibits sorbitol-induced ERK5 phosphorylation in HeLa cells in a dose-dependent manner, without affecting the phosphorylation of other MAPKs like ERK1/2, p38, and JNK1/2. selleckchem.commedchemexpress.com

Three-Dimensional Cell Culture Models (e.g., Lymphangiogenic Sprouting Assay)

To better mimic the complex in vivo environment, researchers are increasingly turning to three-dimensional (3D) cell culture models. These models provide a more physiologically relevant context to study the effects of compounds like BIX02189 on complex cellular processes. pnas.orguliege.be

One such model is the lymphangiogenic sprouting assay . This assay assesses the ability of lymphatic endothelial cells (LECs) to form new lymphatic vessels, a process known as lymphangiogenesis. pnas.orgmdpi.com In this assay, LECs are cultured in a 3D matrix, such as collagen or Matrigel, which allows them to sprout and form tube-like structures, mimicking the initial stages of vessel formation. uliege.bemdpi.com The effect of BIX02189 on this process can be quantified by measuring the number and length of these sprouts. apexbt.com Research has demonstrated that BIX02189 inhibits lymphangiogenic sprouting, suggesting a role for the MEK5/ERK5 pathway in this process. apexbt.com

Genetic Perturbation Techniques (e.g., siRNA, shRNA, CRISPR/Cas9)

siRNA (small interfering RNA) and shRNA (short hairpin RNA): These RNA interference (RNAi) technologies are used to silence the expression of specific genes at the mRNA level. nih.govsynthego.com Studies have utilized siRNA and shRNA to knock down MEK5 or ERK5. nih.govportlandpress.com The results are then compared to the effects of BIX02189 treatment. For instance, in some cancer cell lines, the anti-migratory effects of BIX02189 were not replicated by siRNA-mediated knockdown of MEK5 or ERK5, suggesting potential off-target effects of the compound. nih.gov

CRISPR/Cas9: This powerful gene-editing tool allows for the permanent knockout of a target gene at the DNA level. synthego.comnih.gov While less commonly reported in early BIX02189 literature, CRISPR/Cas9 is now a standard method for validating drug targets and can be used to create cell lines that completely lack MEK5 or ERK5, providing a clean genetic model to compare with pharmacological inhibition. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the binding mode of a small molecule (like BIX02189) to the three-dimensional structure of a protein target (like MEK5 or other kinases). magtechjournal.com These simulations provide valuable insights into the specific interactions between the inhibitor and the amino acid residues in the kinase's ATP-binding pocket.

In the case of BIX02189, molecular docking simulations have been used to:

Visualize the binding pose of BIX02189 within the ATP-binding site of its intended target, MEK5.

Help explain the selectivity of BIX02189 for MEK5 over other kinases.

Identify potential off-target interactions. For example, molecular docking studies revealed that BIX02189 could bind directly to the ATP-binding site of TβRI, which was later confirmed by kinase assays. nih.gov

Challenges and Considerations in ERK5 Pathway Modulation

While pharmacological inhibitors like BIX02189 have been crucial tools, modulating the ERK5 pathway is not without its challenges.

One significant challenge is the potential for off-target effects . As seen with BIX02189, while it is highly selective for MEK5, it can also inhibit other kinases, such as TβRI. nih.gov This can complicate the interpretation of experimental results, as the observed phenotype may be due to the inhibition of multiple targets.

Another consideration is the phenomenon of paradoxical activation . In some instances, small molecule kinase inhibitors can paradoxically lead to the activation of the very pathway they are designed to inhibit. portlandpress.com While this has been more extensively studied with direct ERK5 inhibitors, it highlights the complexity of kinase signaling and the need for careful validation of inhibitor effects. portlandpress.comnih.gov

Furthermore, the role of the ERK5 pathway can be highly context-dependent , varying between different cell types and disease states. researchgate.netmdpi.com For example, the sensitivity of tumor cells to BIX02189 does not always correlate with the expression levels of ERK5 protein. researchgate.net This suggests that other factors, such as the mutational status of other genes (e.g., KRAS or BRAF), can influence the cellular response to ERK5 pathway inhibition. encyclopedia.pub Therefore, a thorough understanding of the specific biological context is crucial for the effective therapeutic application of ERK5 inhibitors.

Addressing Off-Target Effects of Kinase Inhibitors

A significant hurdle in the development and application of kinase inhibitors is the potential for off-target effects. While BIX02189 is considered relatively selective for MEK5, it is not entirely without off-target activity.

Initial studies identified Src as a notable off-target of BIX02189. portlandpress.comnih.gov More recent and comprehensive kinase profiling has revealed that BIX02189 also exhibits inhibitory activity against CSF1R (FMS). aacrjournals.org This cross-reactivity is an important consideration in interpreting experimental results, as inhibition of these other kinases could contribute to the observed biological effects. For instance, the pan-MEK inhibitor U0126 was found to have off-target effects that were independent of MEK1/2 or MEK5-ERK5 signaling in the context of Wallerian degeneration. nih.gov This highlights the need for careful validation of inhibitor specificity in any given biological system.

The challenge of off-target effects is not unique to BIX02189. For example, the widely used first-generation ERK5 inhibitor, XMD8-92, was later discovered to be a potent inhibitor of the bromodomain-containing protein BRD4. frontiersin.orgresearchgate.netfrontiersin.org This dual activity complicates the interpretation of studies that relied solely on this compound to probe ERK5 function. researchgate.netwhiterose.ac.uk

To mitigate these challenges, researchers are employing a multi-pronged approach:

Development of more selective inhibitors: The discovery of the off-target effects of early inhibitors has spurred the development of second-generation compounds with improved selectivity profiles. frontiersin.orgresearchgate.net

Genetic validation: The use of techniques like siRNA or shRNA to knock down the expression of MEK5 or ERK5 provides a crucial genetic validation for the pharmacological data obtained with inhibitors like BIX02189. portlandpress.comliverpool.ac.uk

Navigating Paradoxical Activation of ERK5 Transcriptional Activity

A more recent and perplexing challenge in targeting the ERK5 pathway is the phenomenon of paradoxical activation. It has been discovered that some small molecule inhibitors that bind to the kinase domain of ERK5 can paradoxically stimulate its transcriptional activity. portlandpress.comnih.govacs.org This occurs because inhibitor binding can induce a conformational change in ERK5, exposing its nuclear localization signal and promoting its translocation to the nucleus, where its C-terminal transactivation domain can regulate gene expression. nih.govfrontiersin.orgacs.org

This paradoxical activation is a significant concern as it could potentially counteract the therapeutic benefits of inhibiting ERK5's kinase activity and may even lead to unintended consequences. portlandpress.com It is important to note that this effect has been primarily observed with direct ERK5 inhibitors and not with MEK5 inhibitors like BIX02189. whiterose.ac.uk Since BIX02189 acts upstream of ERK5, it is less likely to cause this paradoxical conformational change in the ERK5 protein itself. However, this remains an area of active investigation.

The discovery of paradoxical activation has led to a critical re-evaluation of ERK5-targeting strategies and has highlighted the need for:

"Paradox breakers": The development of ERK5 inhibitors that can block kinase activity without inducing paradoxical activation of its transcriptional function is a high priority. frontiersin.org

Dual-function inhibitors: Alternatively, inhibitors that can block both the kinase and transcriptional activities of ERK5 may be more effective. mdpi.com

Targeting protein degradation: The development of bifunctional degraders of ERK5, such as PROTACs (PROteolysis TArgeting Chimeras), offers a promising alternative to traditional inhibition by promoting the complete removal of the ERK5 protein. frontiersin.org

Prospects for Novel Therapeutic Strategies

Despite the challenges, the therapeutic potential of targeting the MEK5/ERK5 pathway remains high, particularly in oncology. Future strategies are likely to focus on combination therapies and the development of next-generation inhibitors.

Combination Therapies Involving BIX02189

The rationale for combining BIX02189 with other therapeutic agents is rooted in the complex and interconnected nature of cellular signaling pathways. Cancer cells often develop resistance to single-agent therapies by activating compensatory signaling pathways. Targeting the MEK5/ERK5 pathway in combination with other drugs can help to overcome this resistance and achieve a more durable therapeutic response.

Several promising combination strategies have been explored:

With BRAF/MEK1/2 inhibitors: In BRAF-mutant melanomas, resistance to BRAF inhibitors like vemurafenib (B611658) or dabrafenib (B601069) can be associated with the activation of the ERK5 pathway. frontiersin.orgliverpool.ac.uk While some studies have shown that combining BIX02189 with BRAF inhibitors did not reverse resistance in certain melanoma cell lines, others suggest that full inhibition of the ERK1/2 pathway is necessary for ERK5 inhibition to be beneficial. liverpool.ac.uk Further research indicates that targeting the ERK5 pathway can diminish the acquisition of resistance to combined BRAF and MEK1/2 inhibition. mdpi.com

With anti-HER2 therapy: In HER2-positive breast cancer, inhibition of ERK5 signaling with compounds like BIX02189 has been shown to overcome resistance to anti-HER2 therapies such as lapatinib. nih.govaacrjournals.org The combination leads to suppressed RB phosphorylation and a reduction in cell growth. nih.govaacrjournals.org

With chemotherapy: In colon cancer, inhibition of the MEK5/ERK5 pathway has been shown to increase the sensitivity of cancer cells to the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in a p53-dependent manner. oncotarget.com